molecular formula C6H7NO3S B029453 N-Hydroxybenzenesulfonamide CAS No. 599-71-3

N-Hydroxybenzenesulfonamide

Cat. No.: B029453
CAS No.: 599-71-3
M. Wt: 173.19 g/mol
InChI Key: BRMDATNYMUMZLN-UHFFFAOYSA-N
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Description

N-Hydroxybenzenesulfonamide (Piloty’s acid, CAS 599-71-3) is a sulfonamide derivative characterized by an N-hydroxy (-NHOH) group attached to a benzenesulfonyl scaffold. Its molecular formula is C₆H₇NO₃S (MW: 173.19 g/mol), and it is synthesized via condensation of hydroxylamine with benzenesulfonyl chloride, yielding a solid product after purification . Piloty’s acid is notable for its role as a nitroxyl (HNO) donor under basic conditions (pKa = 9.26), where deprotonation triggers heterolytic cleavage of the S–N bond to release HNO . This property has made it valuable in studying HNO’s biological effects, including reactions with hydroxocobalamin to form cobalt-nitrosyl complexes .

Preparation Methods

Historical Context and Significance of 2-Hydroxybenzenesulfonamide

2-Hydroxybenzenesulfonamide (CAS 16680-47-0) serves as a precursor for herbicides such as those described in European Patent Application No. 44,212. Traditional synthetic routes, such as the six-step sequence starting from 2-nitrophenol, suffered from poor yields (14%) and operational inefficiencies . The development of a three-step process from 2,4-dichlorophenol represents a significant industrial advancement, reducing cost and complexity while improving scalability .

Three-Step Synthesis from 2,4-Dichlorophenol

Step 1: Sulfonation with Chlorosulfonic Acid

The first step involves treating 2,4-dichlorophenol with chlorosulfonic acid (ClSO₃H) to form 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride. Key parameters include:

  • Reagent stoichiometry : 4.5–7 equivalents of ClSO₃H (optimal: 4.6–5.4 equivalents) .

  • Temperature : 35°C–40°C during reagent addition, followed by a 30–60 minute hold at 20°C–25°C .

  • Quenching : Subsurface quenching in chilled water (0°C–60°C) to prevent hydrolysis side reactions .

The sulfonyl chloride intermediate is typically dissolved in methylene chloride for direct use in the next step, avoiding isolation . This approach achieves a 77% yield under optimized conditions .

Step 2: Amination with Aqueous Ammonia

The sulfonyl chloride undergoes amination with concentrated aqueous ammonia (28–47% w/w) to yield 2-hydroxy-3,5-dichlorobenzenesulfonamide. Critical factors include:

  • Solvent selection : Chlorocarbons (e.g., methylene chloride) minimize side reactions .

  • Temperature control : Reactions maintained below 15°C to suppress byproduct formation .

  • Ammonia equivalents : 6–10 equivalents ensure complete conversion .

This step highlights the necessity of precise cooling; prolonged addition times or inadequate temperature control favor the formation of undesired byproducts .

Step 3: Catalytic Dehalogenation

The final step removes chlorine atoms via hydrogenation in the presence of a palladium catalyst (5% Pd/C) and sodium hydroxide:

  • Base requirement : 3.1–5 equivalents of NaOH (10–30% aqueous solution) .

  • Hydrogen pressure : 400–2000 psi at 75°C–100°C .

  • Catalyst loading : 1–5% Pd/C by weight .

Post-reaction acidification isolates the product, 2-hydroxybenzenesulfonamide, with minimal residual 3-chloro-2-hydroxybenzenesulfonamide (0.3%) .

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Early methods relied on diazotization and boron tribromide (BBr₃), which introduced cost and safety challenges. The contemporary three-step process offers:

  • Yield improvement : 77% for sulfonyl chloride vs. <50% in historical routes .

  • Operational simplicity : Elimination of cryogenic conditions and hazardous reagents .

Byproduct Management

Key byproducts like 3-chloro-2-hydroxybenzenesulfonamide arise from incomplete dehalogenation. Strategies to mitigate this include:

  • Excess hydrogen pressure : 2000 psi ensures complete chlorine removal .

  • Catalyst optimization : Pd/C outperforms Raney nickel in selectivity .

Industrial-Scale Implementation

Case Study: Pilot-Scale Production

A pilot-scale batch using 50 lbs of intermediate achieved:

  • Productivity : 254 lbs of aqueous solution containing 11.1% 2-hydroxybenzenesulfonamide .

  • Purity : >99% after acidification and filtration .

Solvent and Energy Considerations

  • Solvent recovery : Methylene chloride is recycled post-amination, reducing waste .

  • Exothermic management : Controlled addition rates prevent thermal runaway during sulfonation .

StepReagent(s)ConditionsYield (%)Purity (%)
1ClSO₃H (5 eq)35°C–40°C, methylene chloride7797.6
2NH₃ (aq, 40–47%)<15°C, methylene chloride8598.2
3H₂, Pd/C, NaOH400 psi, 75°C–90°C9599.5

Data Table 2: Byproduct Analysis in Dehalogenation

Hydrogen Pressure (psi)3-Chloro Byproduct (%)Reaction Time (h)
4000.36
10000.14
2000<0.053

Chemical Reactions Analysis

Types of Reactions

Piloty’s Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nitroxyl (HNO) Donor Applications

N-Hydroxybenzenesulfonamide is recognized for its ability to release nitroxyl (HNO), a compound with significant pharmacological properties. The following points highlight its applications as an HNO donor:

  • Cardiovascular Therapeutics : HNO has been implicated in cardiovascular function, and compounds like this compound are being investigated for their potential to manage conditions such as acute decompensated heart failure. Studies indicate that HNO donors can induce vasodilation and improve cardiac function by modulating nitric oxide pathways .
  • Mechanistic Studies : Research has demonstrated that this compound can serve as a model compound in biochemical studies to understand the mechanisms of HNO release and its biological effects. This includes its reactivity with various biological targets, which can provide insights into HNO's role in cellular signaling and oxidative stress responses .

Drug Metabolism Studies

This compound has been utilized in drug metabolism research, particularly concerning its reduction to benzenesulfonamide:

  • Enzymatic Reduction : Investigations have shown that this compound can be reduced by liver enzymes, leading to the formation of benzenesulfonamide. This process is crucial for understanding the metabolic pathways of sulfonamides and their derivatives .
  • Toxicological Implications : The reduction products of N-hydroxy compounds are often less toxic than their parent compounds. This aspect is significant in toxicology, where the metabolic fate of drugs influences their safety profiles .

Synthesis of Derivatives

Recent advancements have highlighted innovative methods for synthesizing new derivatives of this compound:

  • Electrochemical Methods : A novel electrochemical strategy has been developed for generating hydroxylamine derivatives from arylsulfinic acids. This method allows for the efficient synthesis of halo-N-hydroxybenzenesulfonamides, which have potential applications as HNO donors .
  • Broad Substrate Scope : The electrochemical approach demonstrates a wide tolerance for various functional groups, making it a versatile tool for synthesizing new compounds with tailored properties for specific applications in pharmacology and biochemistry .

Toxicological Research

This compound is also applied in toxicological assessments:

  • Biochemical Model Studies : It is frequently used in biochemical models to study the toxicity mechanisms of sulfonamides and related compounds. Its role as a substrate in various assays helps elucidate the pathways involved in chemical toxicity and metabolic activation .
  • Angeli-Rimini Test : The compound is utilized in the Angeli-Rimini test for aldehydes, contributing to the understanding of how certain chemicals interact with biological systems and their potential toxic effects .

Mechanism of Action

Piloty’s Acid exerts its effects primarily through the release of nitroxyl (HNO). The mechanism involves the deprotonation of the hydroxyl group under basic conditions, leading to the formation of nitroxyl. Nitroxyl is a highly reactive species that can interact with various molecular targets, including proteins, enzymes, and cellular signaling molecules. These interactions result in a range of biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and protection against oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the benzene ring or the N-hydroxy group, influencing their chemical and biological behavior:

Compound Substituent(s) Molecular Weight (g/mol) Key Feature(s) Reference
N-Hydroxybenzenesulfonamide None 173.19 HNO donor at pH > 9.26; stable in acidic conditions
N-Nitrobenzenesulfonamide -NO₂ (replaces -OH) 202.17 Greater steric hindrance in enzyme binding; inhibits human carbonic anhydrase II
N-Hydroxy-4-methylbenzenesulfonamide -CH₃ (para to sulfonamide) 187.22 Degrades at pH > 4 (t₁/₂ ~4 hours at pH 7); releases HNO and sulfinic acid
N-(4-Chlorophenyl)-N-hydroxybenzenesulfonamide (SU5) -Cl (para on phenyl ring) 282.74 Pale yellow solid; IR peaks at 3370 cm⁻¹ (O–H), 1347 cm⁻¹ (S=O)
N-Hydroxy-N-(2-iodophenyl)benzenesulfonamide (1d) -I (ortho on phenyl ring) 375.18 Electrochemically active; pH-dependent redox behavior in buffered solutions

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance steric and electronic effects, altering enzyme inhibition or redox profiles .
  • Alkyl substituents (e.g., -CH₃) reduce stability at neutral pH compared to the parent compound .
2.2. Reactivity and Stability
  • HNO Release: Piloty’s acid releases HNO only under basic conditions (pH > 9.26), whereas N-hydroxy-4-methylbenzenesulfonamide decomposes at pH 7 (t₁/₂ ~4 hours) to release HNO and sulfinic acid .
  • Electrochemical Behavior : Derivatives like SU5 and 1d exhibit distinct cyclic voltammetry profiles. For example, SU5 shows oxidation peaks influenced by the chloro substituent, while 1d’s iodine substituent stabilizes radical intermediates in acetonitrile-water mixtures .
  • Degradation Pathways: N-hydroxysulfonamides degrade via pH-dependent mechanisms. Piloty’s acid is stable below pH 7, while methylated analogs decompose faster, producing sulfinic acid and HNO .
2.4. Stability and Handling Considerations
  • pH Sensitivity: Piloty’s acid requires basic conditions for HNO release, whereas methylated analogs decompose even at neutral pH, limiting their utility in physiological studies .
  • Solubility : Most derivatives (e.g., SU5) are sparingly soluble in water but dissolve in organic solvents like acetonitrile or DMSO .

Biological Activity

N-Hydroxybenzenesulfonamide, commonly known as Piloty's acid, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.

  • Chemical Formula : C6H7NO3S
  • Molecular Weight : 173.2 g/mol
  • Synonyms : Benzenesulphonydroxamic Acid
  • CAS Number : 69033

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study demonstrated that various derivatives of benzenesulfonamides, including this compound, showed varying degrees of effectiveness against different bacterial strains.

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67Mixed strains

The compound was found to be particularly potent against E. coli and S. aureus, indicating its potential for development into antimicrobial agents .

2. Anti-inflammatory Activity

In vivo studies have shown that this compound can significantly reduce inflammation. For example, in a carrageenan-induced rat paw edema model, compounds derived from benzenesulfonamides demonstrated high efficacy in reducing edema:

CompoundEdema Reduction (%) at 3h
4a94.69
4c89.66

These results suggest that this compound and its derivatives may serve as effective anti-inflammatory agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Calcium Channel Inhibition : Research indicates that certain derivatives can inhibit L-type calcium channels, leading to decreased perfusion pressure in isolated heart models. This effect is attributed to interactions with specific amino acid residues in the calcium channel proteins .
  • Nitric Oxide Donor Activity : this compound has been identified as a nitric oxide (NO) donor, which plays a crucial role in vasodilation and inflammation modulation .

Case Study: Cardiovascular Effects

A study utilizing an isolated rat heart model evaluated the effects of this compound on perfusion pressure and coronary resistance. The findings indicated that the compound significantly reduced both parameters when compared to controls, suggesting a potential application in cardiovascular therapies .

Research on Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promise. It has been suggested that this compound may influence cell proliferation and apoptosis through modulation of the eIF5A protein, which is implicated in various cancer pathways . Further studies are warranted to elucidate these effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Hydroxybenzenesulfonamide derivatives?

  • Methodology : A common approach involves coupling nitroarenes with sodium sulfinate salts via EDA-mediated S-N bond formation. For example, N-(4-chlorophenyl)-N-hydroxybenzenesulfonamide (49% yield) can be synthesized using gradient elution (20–40% EtOAc/hexanes) and validated via ¹H/¹³C NMR . Alternative routes include nucleophilic reactions between aldehydes and this compound, catalyzed by acids or bases, as demonstrated in acetal formation studies .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodology :

  • ¹H NMR : Monitor characteristic peaks such as the hydroxyl proton (δ ~10.3 ppm) and aromatic protons (δ 7.1–7.7 ppm) .
  • ¹³C NMR : Confirm sulfonamide carbonyl signals (δ ~140–145 ppm) and aromatic carbons .
  • X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) for solid-state structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as the compound is a skin/eye irritant (GHS Category 2/2A) .
  • Store in sealed containers at 2–8°C in dry, ventilated areas to prevent decomposition .
  • Neutralize spills with inert absorbents (e.g., sand) and avoid dust formation .

Advanced Research Questions

Q. How does this compound function as a catalyst in organic reactions?

  • Mechanistic Insight : In acetal formation, this compound generates reactive intermediates like N-hydroxynitrenes, which facilitate nucleophilic attack on carbonyl groups. For example, it catalyzes aldehyde-to-acetal conversions in methanol, though ketones (e.g., cyclohexanone) react more slowly (~11–33% yields) . The catalyst also hydrolyzes acetals in dioxane-water via acid catalysis .

Q. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives?

  • Analytical Strategy :

  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 4-chloro groups enhance antimicrobial activity, while hexynyl chains may alter bioavailability .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls to minimize variability .
  • Data validation : Cross-reference NMR purity (>95%) with HPLC to rule out impurities affecting bioactivity .

Q. What are the stability challenges of this compound under basic conditions?

  • Decomposition Pathways :

  • In alkaline environments, the compound decomposes to benzenesulfinic acid and nitrous oxide (N₂O), confirmed via mass spectrometry .
  • Stabilize solutions at pH 4–6 and avoid prolonged exposure to bases like NaOH .

Q. How can computational modeling enhance the design of sulfonamide-based inhibitors?

  • Approach :

  • Docking studies : Use software (e.g., AutoDock) to predict binding affinities for target proteins (e.g., carbonic anhydrase) .
  • DFT calculations : Optimize geometries and analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Properties

IUPAC Name

N-hydroxybenzenesulfonamide
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InChI

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRMDATNYMUMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO3S
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DSSTOX Substance ID

DTXSID4060521
Record name Benzenesulfonamide, N-hydroxy-
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Molecular Weight

173.19 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name Piloty's acid
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Vapor Pressure

0.00000132 [mmHg]
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CAS No.

599-71-3
Record name N-Hydroxybenzenesulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methoxyphenylsulfonamide 13 (35.9 g, 70.8 mmol) in dichloromethane (3.5 L) at 0° C. was charged boron tribromide (1M in DCM, 40.1 mL, 425 mmol). The reaction content was allowed to warm to room temperature, stirred over two hours, and monitored by TLC assay (SiO2, 10% methanol in dichloromethane as eluent, dibenzyl product Rf=0.16, visualization by UV). To the contents at 0° C. was slowly charged propylene oxide (82 g, 1.42 mmol). Methanol (200 mL) was added and the reaction mixture was concentrated via rotary evaporator to afford a viscous oil. The crude product mixture was purified by silica gel column chromatography using 10% methanol in dichloromethane to afford the product 14 as a foam (22 g, 80% yield). 1H NMR (DMSO) δ 7.60 (d, 2H), 7.30-7.20 (m, 5H), 6.95 (d, 2H), 3.90-3.75 (m, 1H), 3.45-3.20 (m, 5H), 3.00-2.55 (m, 5H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 1H), 0.85 (d, 3H), 0.80 (d, 3H).
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35.9 g
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40.1 mL
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82 g
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200 mL
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Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide

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